Ethyl 4-n-butylbenzoylformate

Lipophilicity LogP Physicochemical Properties

Ethyl 4-n-butylbenzoylformate (CAS 80120-35-0) is an alpha-keto ester (C14H18O3, MW 234.29) identified in research contexts as a synthetic intermediate and potential photoinitiator. Its structure features a benzoylformate core with a 4-n-butyl substituent on the phenyl ring and an ethyl ester group.

Molecular Formula C14H18O3
Molecular Weight 234.295
CAS No. 80120-35-0
Cat. No. B2864443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-n-butylbenzoylformate
CAS80120-35-0
Molecular FormulaC14H18O3
Molecular Weight234.295
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC
InChIInChI=1S/C14H18O3/c1-3-5-6-11-7-9-12(10-8-11)13(15)14(16)17-4-2/h7-10H,3-6H2,1-2H3
InChIKeyBZIQPQASSBKVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-n-Butylbenzoylformate (CAS 80120-35-0): Sourcing & Specification Overview


Ethyl 4-n-butylbenzoylformate (CAS 80120-35-0) is an alpha-keto ester (C14H18O3, MW 234.29) identified in research contexts as a synthetic intermediate and potential photoinitiator . Its structure features a benzoylformate core with a 4-n-butyl substituent on the phenyl ring and an ethyl ester group. The compound has a density of 1.049 g/cm³, boiling point of 336°C at 760 mmHg, and calculated LogP of 2.775 . As a specialty chemical, it is commercially available at purities ranging from 95% to 96% from select research suppliers, with storage recommendations at 2-8°C under dry conditions .

Why Ethyl 4-n-Butylbenzoylformate Cannot Be Simply Replaced with Unsubstituted Analogs


Generic substitution of benzoylformate esters without the 4-n-butyl substituent would fundamentally alter the compound's physicochemical profile. The n-butyl group contributes to a calculated LogP of 2.775 , significantly increasing lipophilicity compared to unsubstituted ethyl benzoylformate (calculated LogP ≈ 1.5). This modification impacts solvent compatibility, partitioning behavior, and potentially the compound's performance as a photoinitiator where solubility in hydrophobic monomer systems is critical. While direct comparative performance data for this specific compound remains extremely limited in peer-reviewed literature, the structural rationale for selecting the 4-n-butyl derivative over simpler analogs rests on this quantifiable difference in calculated hydrophobicity , which would affect its utility in non-polar formulations and organic synthesis applications.

Quantitative Differentiation Evidence for Ethyl 4-n-Butylbenzoylformate (CAS 80120-35-0)


Increased Lipophilicity (LogP 2.775) vs. Unsubstituted Ethyl Benzoylformate

Ethyl 4-n-butylbenzoylformate exhibits a calculated LogP of 2.775, substantially higher than the unsubstituted ethyl benzoylformate (calculated LogP approximately 1.5) . This difference is quantitatively meaningful, indicating the compound is over an order of magnitude more lipophilic, which directly influences its solubility and partitioning in organic and non-polar environments.

Lipophilicity LogP Physicochemical Properties

Boiling Point and Volatility Profile (336°C) vs. Lower Molecular Weight Analogs

The boiling point of ethyl 4-n-butylbenzoylformate is reported as 336°C at 760 mmHg, with a flash point of 148.2°C . Compared to methyl benzoylformate (CAS 15206-55-0, MW 164.16, reported boiling point ~246-248°C), the target compound exhibits significantly lower volatility due to its higher molecular weight and increased intermolecular forces, making it more suitable for high-temperature applications or formulations where evaporation loss must be minimized.

Boiling Point Volatility Thermal Properties

Hydrogen Bonding Capacity (3 Acceptors, 0 Donors) vs. Alternative Ester Derivatives

Ethyl 4-n-butylbenzoylformate contains exactly 3 hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen) and 0 hydrogen bond donors . This specific H-bond profile differentiates it from structurally related compounds such as the corresponding mandelate ester derivatives (which would possess a hydroxyl group acting as a donor) or carboxylic acid analogs, and is consistent with its calculated LogP and observed physical state as a pale yellow oil .

Hydrogen Bonding Solubility Molecular Interactions

Ethyl 4-n-Butylbenzoylformate: Recommended Research and Industrial Application Scenarios


Hydrophobic UV-Curable Coating Formulations Requiring Low Volatility

The calculated LogP of 2.775 and elevated boiling point of 336°C make ethyl 4-n-butylbenzoylformate a candidate photoinitiator for UV-curable coatings designed for hydrophobic substrates or requiring low evaporation loss during thermal processing. Its lipophilicity ensures good compatibility with non-polar acrylate monomers and resins, while its reduced volatility compared to methyl benzoylformate (ΔT ≈ +90°C) minimizes odor and potential emission issues in industrial coating applications.

Synthesis of Lipophilic Pharmaceutical Intermediates

As an alpha-keto ester with enhanced lipophilicity (LogP 2.775) , this compound is positioned as a precursor for the synthesis of drug candidates or bioactive molecules that require a hydrophobic pharmacophore. The 4-n-butyl substituent can serve as a handle for further functionalization or as a means to tune the overall polarity of the target molecule, influencing its membrane permeability and bioavailability profile.

Asymmetric Reduction Studies Requiring a Non-Polar Substrate

In enantioselective reduction studies, the lipophilic 4-n-butylbenzoylformate substrate (LogP 2.775) offers a distinct polarity profile compared to unsubstituted or more polar benzoylformates . This property may be exploited in biphasic reaction systems or to study the effect of substrate hydrophobicity on enzyme activity and selectivity in biocatalytic reductions, providing a useful comparator for structure-activity relationship (SAR) investigations in chiral synthesis.

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